molecular formula C10H15NO B2892126 {4-[Ethyl(methyl)amino]phenyl}methanol CAS No. 1094841-34-5

{4-[Ethyl(methyl)amino]phenyl}methanol

Cat. No.: B2892126
CAS No.: 1094841-34-5
M. Wt: 165.236
InChI Key: KHXFYHWQFAZTRO-UHFFFAOYSA-N
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Description

{4-[Ethyl(methyl)amino]phenyl}methanol is an organic compound characterized by the presence of an ethyl(methyl)amino group attached to a phenyl ring, which is further connected to a methanol group. This compound is a white to off-white solid and is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {4-[Ethyl(methyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form various amines or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry

Biology

    Biochemical studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Drug development: It serves as a precursor in the development of new therapeutic agents.

Industry

    Fine chemicals: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which {4-[Ethyl(methyl)amino]phenyl}methanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The ethyl(methyl)amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-aminomethylbenzoic acid
  • 4-hydroxymethylbenzonitrile
  • 4-ethylphenylmethanol

Uniqueness

{4-[Ethyl(methyl)amino]phenyl}methanol is unique due to the presence of both ethyl and methyl groups attached to the amino moiety, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

[4-[ethyl(methyl)amino]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXFYHWQFAZTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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